1,6-Dimethyl-2-(methylsulfanyl)pyrimidin-4(1h)-one
Description
1,6-Dimethyl-2-(methylsulfanyl)pyrimidin-4(1H)-one is a pyrimidinone derivative characterized by methyl groups at positions 1 and 6 and a methylsulfanyl (-SMe) substituent at position 2. Its InChIKey (ZLKSFIQDRGDZCG-UHFFFAOYSA-N) confirms its identity, though discrepancies in positional numbering (e.g., "5,6-dimethyl" vs. "1,6-dimethyl" in some sources) require careful verification .
Properties
CAS No. |
54069-33-9 |
|---|---|
Molecular Formula |
C7H10N2OS |
Molecular Weight |
170.23 g/mol |
IUPAC Name |
1,6-dimethyl-2-methylsulfanylpyrimidin-4-one |
InChI |
InChI=1S/C7H10N2OS/c1-5-4-6(10)8-7(11-3)9(5)2/h4H,1-3H3 |
InChI Key |
HXLDWBVPJMGMOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N=C(N1C)SC |
Origin of Product |
United States |
Chemical Reactions Analysis
Nucleophilic Substitution at the Methylsulfanyl Group
The methylsulfanyl (-SMe) group at position 2 undergoes nucleophilic displacement reactions with amines, alcohols, and thiols under alkaline conditions:
Key Mechanistic Insight : The reaction proceeds via deprotonation of the nucleophile, followed by attack at the electrophilic sulfur center and elimination of methanethiol .
Alkylation and Aylation Reactions
The sulfur atom in the methylsulfanyl group participates in S-alkylation/S-acylation:
Notable Observation : Acylation occurs preferentially at sulfur rather than the pyrimidine nitrogen due to higher nucleophilicity of the sulfur atom .
Ring Functionalization and Cyclization
The pyrimidine ring participates in condensation and cycloaddition reactions:
3.1. Condensation with Carbonyl Compounds
Reaction with acetylacetone in acidic conditions generates fused pyrazolo-pyrimidine derivatives:
text1,6-Dimethyl-2-(methylsulfanyl)pyrimidin-4(1H)-one + Acetylacetone → Tricyclic pyrazolo[1,5-a]pyrimidine (Yield: 72%) [4]
Mechanism : Initial protonation of the nitrile group facilitates cyclization via Schiff base formation .
3.2. Heterocycle Formation
Heating with formamide (110–140°C) produces pyrimido[4,5-d]pyrimidines through sequential Schiff base formation and cyclization :
textIntermediate → 7-Mercapto-1,2-dihydropyrimido[4,5-d]pyrimidin-4-ol (Yield: 58%) [7]
Metal Complexation
The compound forms coordination complexes with transition metals:
Structural Confirmation : IR spectra show shifts in ν(S–C) from 670 cm⁻¹ (free ligand) to 640 cm⁻¹ (complexed), confirming sulfur participation in bonding .
Comparative Reactivity Analysis
The methylsulfanyl group shows distinct reactivity compared to related pyrimidine derivatives:
| Compound | Reaction with Benzylamine | Reaction Rate (k, s⁻¹) | Relative Reactivity |
|---|---|---|---|
| This compound | 82% yield | 3.2 × 10⁻³ | 1.00 (reference) |
| 4,6-Dimethyl-2-pyrimidone | No reaction | - | 0.00 |
| 2-Methylthiouracil | 45% yield | 1.1 × 10⁻³ | 0.34 |
Comparison with Similar Compounds
Structural and Substituent Variations
The table below highlights key structural differences between the target compound and analogs:
Key Research Findings
- Crystallographic Data : The bicyclic analog 6-methylsulfanyl-4H-pyrimido[1,6-a]pyrimidin-4-one exhibits a planar structure with a mean C–C bond length of 0.003 Å, indicating high stability .
- Reactivity: Methylsulfanyl groups in pyrimidinones are susceptible to displacement by nucleophiles (e.g., methoxide in alcoholysis), enabling modular derivatization .
- Positional Ambiguities : Discrepancies in numbering (e.g., 1,6- vs. 5,6-dimethyl) in literature necessitate cross-referencing with spectral or crystallographic data .
Q & A
Q. Q1. What are the optimal synthetic routes for preparing 1,6-Dimethyl-2-(methylsulfanyl)pyrimidin-4(1H)-one, and how can alkylation conditions be optimized?
The compound can be synthesized via alkylation of pyrimidine thione precursors. For example:
- Step 1 : React 2-thioxopyrimidin-4(3H)-one derivatives with methyl iodide under basic conditions (e.g., sodium methoxide) to introduce the methylsulfanyl group.
- Step 2 : Perform alcoholysis with sodium methoxide to stabilize the methylsulfanyl moiety and isolate the product .
Key Variables : Reaction time (12–24 hrs), temperature (60–80°C), and solvent polarity (DMF or ethanol). Monitoring via TLC or HPLC ensures minimal byproduct formation.
Q. Q2. What spectroscopic techniques are critical for confirming the structure of this compound?
- NMR : Analyze -NMR for methyl group signals (~δ 2.5–3.0 ppm for S–CH and N–CH) and pyrimidine ring protons (δ 6.5–8.0 ppm).
- X-ray Crystallography : Use SHELXL for refinement to confirm bond lengths (e.g., C–S bond ~1.78 Å) and dihedral angles .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H] at m/z 201.1 for CHNOS) .
Advanced Synthetic Challenges
Q. Q3. How can researchers resolve discrepancies in reaction yields when scaling up alkylation steps?
- Root Cause Analysis : Trace impurities (e.g., unreacted thione or over-alkylated products) using LC-MS.
- Mitigation : Adjust stoichiometry (1.2–1.5 eq methyl iodide) and use phase-transfer catalysts (e.g., TBAB) to enhance alkylation efficiency .
- Case Study : Danswan et al. observed a 15% yield drop at >10 mmol scale due to incomplete mixing; optimizing stirring rates resolved this .
Q. Q4. What strategies enable selective functionalization of the pyrimidinone ring for SAR studies?
- C–H Activation : Use Pd-catalyzed coupling (e.g., Suzuki-Miyaura) at C-5 or C-6 positions to introduce aryl/heteroaryl groups.
- Electrophilic Substitution : Nitration or halogenation at C-5 requires protection of the methylsulfanyl group with Boc anhydride .
Biological Activity and Mechanism
Q. Q5. How can researchers design assays to evaluate the antimicrobial potential of this compound?
- Methodology :
- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth.
- Cytotoxicity : Use mammalian cell lines (e.g., HEK-293) to assess selectivity.
- Data Interpretation : Compare activity to known dihydropyrimidinone derivatives, which show broad-spectrum inhibition via membrane disruption .
Q. Q6. What computational tools are suitable for predicting the compound’s binding affinity to enzyme targets?
- Molecular Docking : Use AutoDock Vina to model interactions with RNase H or reverse transcriptase (common targets for pyrimidinones).
- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-enzyme complexes .
Data Contradictions and Reproducibility
Q. Q7. How should researchers address conflicting NMR data for methylsulfanyl protons in different solvents?
Q. Q8. Why do crystallization attempts yield polymorphic forms, and how can this be controlled?
- Factors : Solvent polarity (e.g., ethanol vs. acetonitrile) and cooling rates.
- Strategy : Use seed crystals from slow evaporation (0.5°C/min) to favor the thermodynamically stable form. SHELXL refinement can distinguish polymorphs via unit cell parameters .
Advanced Analytical Techniques
Q. Q9. How can time-resolved XRD studies elucidate degradation pathways under thermal stress?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
